molecular formula C12H14BrN B14870661 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane

7-(2-Bromophenyl)-5-azaspiro[2.4]heptane

Cat. No.: B14870661
M. Wt: 252.15 g/mol
InChI Key: VOZFTCXXYLYLGB-UHFFFAOYSA-N
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Description

7-(2-Bromophenyl)-5-azaspiro[2.4]heptane is a spirocyclic compound featuring a bromophenyl substituent at the 7-position of the 5-azaspiro[2.4]heptane core. The spirocyclic scaffold introduces conformational rigidity, which is advantageous in drug design for enhancing target binding affinity and metabolic stability . This compound has been synthesized as a key intermediate in the development of pharmaceuticals, particularly in the synthesis of quinolone antibiotics such as sitafloxacin and olamufloxacin . Its structural uniqueness lies in the combination of a small cyclopropane ring fused to a pyrrolidine-like nitrogen-containing ring, with the bromophenyl group providing electronic and steric modulation for pharmacological activity .

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

7-(2-bromophenyl)-5-azaspiro[2.4]heptane

InChI

InChI=1S/C12H14BrN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2

InChI Key

VOZFTCXXYLYLGB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC2C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane typically involves the reaction of 2-bromobenzylamine with cyclopropylcarbinol under acidic conditions. The reaction proceeds through a cyclization process, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization.

Industrial Production Methods

While specific industrial production methods for 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-(2-Bromophenyl)-5-azaspiro[2.4]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetonitrile or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted azaspiroheptane derivatives.

Scientific Research Applications

7-(2-Bromophenyl)-5-azaspiro[2.4]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiroheptane core can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane can be contextualized by comparing it to derivatives with analogous spirocyclic cores but differing substituents. Below is a detailed analysis:

Substituent Variations at the 7-Position
Compound Name Substituent at 7-Position Key Properties/Applications Reference
7-(2-Bromophenyl)-5-azaspiro[2.4]heptane 2-Bromophenyl Intermediate for quinolone antibiotics (e.g., sitafloxacin); bromine enhances electrophilic reactivity for cross-coupling reactions .
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride Piperidinyl Improved solubility due to dihydrochloride salt; used in CNS drug discovery (e.g., dopamine D3 receptor antagonists) .
7-(Methyl-pyrrolo[2,3-d]pyrimidinyl)-5-azaspiro[2.4]heptane Methyl-pyrrolopyrimidinyl JAK1-selective inhibitor (IC50 = 8.5 nM; JAK2 selectivity index = 48); optimized for kinase inhibition .
7-(tert-Butoxycarbonylamino)-5-azaspiro[2.4]heptane Boc-protected amino group Synthetic intermediate for ledipasvir (hepatitis C NS5A inhibitor); Boc group aids in regioselective functionalization .

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromophenyl): Enhance reactivity in cross-coupling reactions but may reduce solubility.
  • Basic Amines (e.g., piperidinyl): Improve solubility via salt formation (e.g., dihydrochloride) and target CNS receptors .
  • Heterocyclic Substituents (e.g., pyrrolopyrimidinyl): Drive kinase selectivity (JAK1 over JAK2) through complementary binding interactions .
Pharmacological Selectivity and Activity
  • Dopamine D3 Receptor Antagonists: Triazolyl derivatives of 5-azaspiro[2.4]heptane (e.g., 1,2,4-triazolyl analogs) exhibit nanomolar affinity for D3 receptors (Ki < 10 nM) with >100-fold selectivity over hERG channels, reducing cardiotoxicity risks .
  • JAK1 Inhibitors : Methyl-pyrrolopyrimidinyl analogs demonstrate potent JAK1 inhibition (IC50 = 8.5 nM) and efficacy in autoimmune disease models (e.g., collagen-induced arthritis) .
  • Antibiotic Intermediates: Bromophenyl derivatives are critical for constructing fluoroquinolone antibiotics, leveraging bromine’s role in Suzuki-Miyaura couplings .
Physicochemical and ADME Properties
Property 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane 7-Piperidinyl Dihydrochloride Methyl-Pyrrolopyrimidinyl Analogue
Molecular Weight ~265.1 g/mol (estimated) 253.21 g/mol 352.4 g/mol
Solubility Low (hydrophobic aryl group) High (dihydrochloride salt) Moderate (polar heterocycle)
LogP (Predicted) ~3.5 ~1.8 ~2.2
Metabolic Stability Moderate (susceptible to CYP450 oxidation) High (stable amine salt) Optimized for low CYP3A4 clearance

Notable Trends:

  • Salt Formation : Piperidinyl dihydrochloride derivatives improve bioavailability .
  • Heterocyclic Modifications : Enhance metabolic stability and target engagement .

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